2,4-dimethyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-5-carboxamide
Description
The compound 2,4-dimethyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-5-carboxamide is a heterocyclic small molecule featuring:
- A pyrazolo[3,4-d]pyrimidine core substituted with a piperazinyl-pyrimidine moiety at position 2.
- A thiazole-5-carboxamide group linked via an ethyl chain to the pyrazolopyrimidine core.
- Methyl substituents at positions 2 and 4 of the thiazole ring.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N10OS/c1-14-17(33-15(2)28-14)20(32)22-6-7-31-19-16(12-27-31)18(25-13-26-19)29-8-10-30(11-9-29)21-23-4-3-5-24-21/h3-5,12-13H,6-11H2,1-2H3,(H,22,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBODDLYKDYNHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures have a broad range of targets, including various enzymes and receptors.
Mode of Action
Compounds with similar structures often interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Biological Activity
The compound 2,4-dimethyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-5-carboxamide represents a novel molecular entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine and Piperazine Moieties : These are known to enhance biological activity through various mechanisms.
- Thiazole and Pyrazolo[3,4-d]pyrimidine Structures : These heterocycles contribute to the compound's unique pharmacological profile.
The molecular formula is with a molecular weight of approximately 392.50 g/mol.
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine and pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as kinases and topoisomerases.
- Case Study : A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Activity
The presence of the thiazole ring in the compound enhances its antimicrobial properties:
- In Vitro Studies : Tests have shown that similar thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
- Clinical Relevance : The potential for development into an antibiotic agent is significant given the rise of antibiotic-resistant strains .
Neuropharmacological Effects
The piperazine component suggests possible neuropharmacological benefits:
- Anxiolytic and Antidepressant Potential : Compounds with piperazine structures are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Table 1: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes critical differences between the target compound and its closest analogues:
Research Findings and Implications
- Selectivity Profiles : The pyrimidinyl-piperazine moiety in the target compound may reduce off-target effects compared to benzyl- or pyridinyl-substituted analogues, as seen in kinase selectivity assays .
- Metabolic Stability : The ethyl linker between the pyrazolopyrimidine and thiazole carboxamide groups likely improves metabolic stability over methyl-linked derivatives .
- Therapeutic Potential: While ND-11543 demonstrates anti-infective activity , the target compound’s structure aligns more closely with kinase inhibitors in oncology (e.g., JAK2/STAT3 pathways).
Q & A
Basic: What synthetic strategies are recommended for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of pyrazole precursors with nitriles or amidines. For example, Liu et al. () used ethyl N-(4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)formimidate reacted with ammonia to form 4-amino-pyrazolo[3,4-d]pyrimidine derivatives. Key steps include:
- Precursor preparation : Start with 5-amino-pyrazole-4-carbonitrile derivatives.
- Cyclization : Use ammonia or methylamine under reflux conditions to form the pyrimidine ring.
- Coupling : Introduce substituents (e.g., piperazine groups) via nucleophilic substitution or Buchwald-Hartwig amination .
Basic: How can researchers characterize the regioselectivity of piperazine substitution on the pyrazolo[3,4-d]pyrimidine ring?
Regioselectivity is influenced by electronic and steric factors. Advanced NMR techniques (e.g., H-N HMBC) and X-ray crystallography are critical. For instance, in structurally similar compounds, Tian et al. () demonstrated that electron-deficient pyrimidine rings favor substitution at the 4-position of piperazine. Computational studies (e.g., DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies for this compound be resolved?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidative demethylation of the thiazole group).
- Structural optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as seen in pyrazole-carboxamide analogs ().
- In silico modeling : Apply QSAR models to predict ADME properties and prioritize derivatives with balanced solubility and permeability .
Advanced: What experimental designs are effective for optimizing low-yield coupling reactions involving the thiazole-5-carboxamide moiety?
Low yields in amide coupling (e.g., EDCl/HOBt-mediated reactions) may result from steric hindrance or poor solubility. Solutions include:
- Solvent optimization : Switch to polar aprotic solvents like DMF or DMSO to improve reagent solubility ().
- Alternative coupling agents : Use HATU or PyBOP for sterically hindered substrates.
- Microwave-assisted synthesis : Reduce reaction time and improve yields, as demonstrated in pyrazole-triazole hybrids ().
Basic: What analytical techniques are essential for confirming the purity and structure of this compound?
- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>98% required for biological assays) ().
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]).
- Multinuclear NMR : H, C, and F (if applicable) to verify substituent positions and stereochemistry .
Advanced: How can computational methods improve the design of analogs targeting kinase inhibition?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses within ATP-binding pockets.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- Free energy calculations : Apply MM-PBSA to rank analogs by binding affinity, as validated in pyrazolo[3,4-d]pyrimidine-based inhibitors ().
Basic: What safety precautions are required when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl).
- Waste disposal : Follow protocols for halogenated organic waste ( ). No OSHA-specific exposure limits exist, but assume toxicity akin to pyrimidine analogs (LD > 500 mg/kg in rodents) .
Advanced: How can researchers address solubility challenges in aqueous buffers during biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug strategies : Introduce phosphate or ester groups to enhance hydrophilicity, as shown in pyrazole-carboxamide derivatives ().
- pH adjustment : Solubilize the compound in mildly acidic buffers (pH 4–5) if basic functional groups are present .
Methodological Notes
- Contradictions : reports variable yields (6–39%) for similar compounds, highlighting the need for condition-specific optimization.
- Key references : Prioritize synthetic protocols from and , computational approaches from , and safety guidelines from .
- Exclusions : Avoid commercial synthesis routes (e.g., ) and focus on peer-reviewed methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
